(1-Isopropylpyrrolidin-2-yl)methanamine

Description

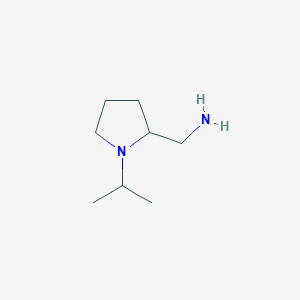

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRVIRMOAGAAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376390 | |

| Record name | 1-[1-(Propan-2-yl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26116-15-4 | |

| Record name | 1-[1-(Propan-2-yl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Isopropylpyrrolidin-2-yl)methanamine: A Keystone Chiral Ligand and Organocatalyst in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isopropylpyrrolidin-2-yl)methanamine, a chiral diamine derived from the abundant natural amino acid (S)-proline, has emerged as a powerful and versatile tool in the field of asymmetric organic synthesis. Its unique structural architecture, featuring a rigid pyrrolidine scaffold, a sterically demanding N-isopropyl group, and a primary amine side chain, makes it an exceptionally effective molecule for inducing stereoselectivity. This guide delves into the core applications of this compound, elucidating its roles as a bidentate ligand in metal-catalyzed transformations and as a primary/secondary amine organocatalyst. Through mechanistic insights, detailed protocols, and comparative data, this document serves as a comprehensive resource for professionals seeking to leverage this catalyst's capabilities in the synthesis of complex, enantioenriched molecules for pharmaceutical and materials science applications.

Introduction: Structural Rationale and Synthetic Utility

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development where the chirality of a molecule dictates its biological activity.[1] Pyrrolidine-based structures, derived from proline, are considered "privileged scaffolds" due to their frequent appearance in natural products and pharmaceuticals and their proven efficacy as asymmetric catalysts.[2][3][4]

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine belongs to this esteemed class of molecules. Its synthetic value stems from several key structural features:

-

Defined Stereocenter: The (S)-configuration at the C2 position of the pyrrolidine ring provides a robust chiral environment.

-

Bidentate Chelation: The presence of two nitrogen atoms—the secondary amine within the ring and the primary amine on the side chain—allows it to act as a potent bidentate ligand, forming stable, five-membered chelate rings with metal centers.[5][6] This rigidifies the catalytic complex, enabling effective transfer of chiral information.

-

Steric Influence: The bulky N-isopropyl group effectively shields one face of the catalytic pocket, directing incoming substrates to approach from the less hindered side, thereby controlling the stereochemical outcome of the reaction.

-

Dual Catalytic Modes: The molecule can operate via two distinct catalytic paradigms: as a ligand for transition metals (e.g., Ruthenium, Copper, Palladium) or directly as an organocatalyst, typically activating carbonyl compounds through enamine or iminium ion formation.[1][7]

These combined attributes make it a highly tunable and efficient controller of stereochemistry across a broad spectrum of organic reactions.

Core Application I: As a Chiral Ligand in Metal-Catalyzed Reactions

The ability of (1-Isopropylpyrrolidin-2-yl)methanamine to form well-defined, stable complexes with transition metals has led to its widespread use in asymmetric catalysis. The bidentate N,N-ligation is crucial for creating a rigid and predictable chiral environment around the metal center.

Asymmetric Transfer Hydrogenation of Ketones

One of the most successful applications is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield chiral secondary alcohols. In this process, a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, complexes with the chiral diamine ligand. This complex then facilitates the transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) to the ketone substrate.

Causality of Stereoselection: The stereochemical outcome is dictated by the precise geometry of the metal-ligand-substrate complex. The N-isopropyl group on the pyrrolidine ring creates a steric barrier that forces the ketone's larger substituent (RL) to orient away from it in the transition state, leading to the preferential formation of one enantiomer of the alcohol.

Logical Workflow for Asymmetric Transfer Hydrogenation

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Core Application II: As an Organocatalyst

In the absence of a metal, (1-Isopropylpyrrolidin-2-yl)methanamine functions as a potent organocatalyst, primarily through enamine catalysis, a mechanism famously pioneered with proline itself.[1][2][8] The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[1] The primary amine side chain can act as a hydrogen-bond donor, further activating the electrophile and organizing the transition state.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

A benchmark reaction showcasing its organocatalytic prowess is the conjugate addition of aldehydes to nitroolefins.[9] This reaction is a powerful method for C-C bond formation and the synthesis of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.

Mechanism of Action:

-

Enamine Formation: The secondary amine of the catalyst condenses with the aldehyde, forming a chiral enamine. This step increases the HOMO energy of the aldehyde's α-position, making it nucleophilic.[1]

-

Stereoselective Attack: The enamine attacks the β-position of the nitroolefin. The bulky isopropyl group on the catalyst blocks one face of the enamine, forcing the nitroolefin to approach from the opposite, less sterically hindered face. This controls the absolute stereochemistry of the newly formed C-C bond.

-

Iminium Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, completing the catalytic cycle.

Catalytic Cycle of the Michael Addition

Sources

- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists | MDPI [mdpi.com]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 6. rua.ua.es [rua.ua.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of (1-Isopropylpyrrolidin-2-yl)methanamine

Introduction: Understanding the Compound

(1-Isopropylpyrrolidin-2-yl)methanamine is a substituted pyrrolidine derivative, a class of compounds with significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1] The structure, featuring a pyrrolidine ring, a primary amine, and an isopropyl group, suggests a range of chemical properties and potential physiological effects that necessitate careful handling. This guide aims to provide a comprehensive overview of the anticipated safety considerations and handling protocols for this compound, drawing upon established knowledge of its structural relatives.

Section 1: Chemical and Physical Identity (Extrapolated)

A precise empirical understanding of the physicochemical properties of (1-Isopropylpyrrolidin-2-yl)methanamine is pending experimental determination. However, by analyzing its structural analogues, we can establish a probable profile to guide initial laboratory work.

Chemical Structure

Caption: Chemical structure of (1-Isopropylpyrrolidin-2-yl)methanamine.

Estimated Physicochemical Properties

The following table summarizes the predicted and observed properties of structurally similar compounds. This data should be used as a preliminary guide for handling and storage.

| Property | (1-methylpyrrolidin-2-yl)methanamine[2] | (1-ethylpyrrolidin-2-yl)methanamine[3] | (1-allylpyrrolidin-2-yl)methanamine[1] | (1-Isopropylpyrrolidin-2-yl)methanamine (Predicted) |

| Molecular Formula | C₆H₁₄N₂ | C₇H₁₆N₂ | C₈H₁₆N₂ | C₈H₁₈N₂ |

| Molecular Weight | 114.19 g/mol | 128.22 g/mol | 140.23 g/mol | 142.26 g/mol |

| Appearance | Colorless liquid (typical for aliphatic amines) | Colorless liquid (typical for aliphatic amines) | Colorless liquid (typical for aliphatic amines) | Likely a colorless to pale yellow liquid with an amine-like odor. |

| Boiling Point | Not specified | 58-60 °C @ 16 mmHg | 194.6 ± 13.0 °C @ 760 mmHg | Expected to be higher than the ethyl analogue due to increased molecular weight. |

| Density | Not specified | 0.884 g/mL at 25 °C | 0.9 ± 0.1 g/cm³ | Likely in the range of 0.85 - 0.95 g/mL. |

| Solubility | Soluble in water and organic solvents.[4] | Soluble in water and organic solvents. | Soluble in water and organic solvents. | Expected to be soluble in water and common organic solvents. |

| Flash Point | Flammable liquid and vapor (H226)[2] | Flammable liquid and vapor (H226)[3] | 67.9 ± 15.0 °C | Likely a combustible or flammable liquid. |

Section 2: Hazard Identification and Analysis

Based on the functional groups present and data from analogous compounds, (1-Isopropylpyrrolidin-2-yl)methanamine is anticipated to be a hazardous substance requiring stringent safety protocols. The primary hazards are associated with its basicity (amine group) and potential for flammability.

GHS Hazard Classification (Anticipated)

The following GHS classifications are extrapolated from structurally similar compounds like (1-methylpyrrolidin-2-yl)methanamine and (1-ethylpyrrolidin-2-yl)methanamine[2][3]:

-

Flammable Liquid: Category 3 or 4 (H226/H227)

-

Acute Toxicity (Oral, Dermal): Category 4 (H302 + H312 - Harmful if swallowed or in contact with skin)

-

Skin Corrosion/Irritation: Category 1B or 1C (H314 - Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (H318 - Causes serious eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation)

Mechanistic Rationale for Hazards

-

Corrosivity and Irritation: The primary amine and the tertiary amine within the pyrrolidine ring are basic. This alkalinity can cause severe irritation and chemical burns upon contact with skin, eyes, and mucous membranes.[5] Lower aliphatic amines are known to be severe irritants.[5]

-

Flammability: Short-chain aliphatic amines are often flammable liquids.[5] The presence of the isopropyl and aminomethyl groups contributes to the overall carbon content, suggesting a potential for flammability.

-

Inhalation Toxicity: Vapors of aliphatic amines can be irritating to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6] In some cases, exposure to amine vapors can cause a temporary visual disturbance known as glaucopsia (hazy vision and seeing halos around lights).[6]

Section 3: Safe Handling and Storage Protocols

A multi-layered approach to safety is essential when working with (1-Isopropylpyrrolidin-2-yl)methanamine. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls

-

Ventilation: All handling of the compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of where the compound is handled.

-

Ignition Source Control: Due to the anticipated flammability, the compound should be kept away from open flames, hot surfaces, and other potential sources of ignition.[8] Use of non-sparking tools and explosion-proof equipment is recommended.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

Caption: Recommended Personal Protective Equipment.

Storage Requirements

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[7]

-

Inert Atmosphere: For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Section 4: Experimental Protocols and Workflow

The following represents a generalized workflow for handling (1-Isopropylpyrrolidin-2-yl)methanamine in a research setting. This must be adapted to specific experimental needs and institutional policies.

General Handling Workflow

Sources

- 1. (1-Allylpyrrolidin-2-yl)methanamine | CAS#:26116-13-2 | Chemsrc [chemsrc.com]

- 2. 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Enantioselective Michael addition with (1-Isopropylpyrrolidin-2-yl)methanamine

An Application Guide to Enantioselective Michael Additions Catalyzed by (S)-(1-Isopropylpyrrolidin-2-yl)methanamine

Introduction: The Strategic Value of Asymmetric Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains one of the most fundamental and reliable carbon-carbon bond-forming reactions in the synthetic chemist's arsenal.[1] Its strategic importance is significantly amplified when rendered asymmetric, providing a direct route to chiral molecules that are the cornerstone of modern pharmaceuticals, agrochemicals, and materials science. In the realm of drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety profile.

This guide focuses on the application of (S)-(1-Isopropylpyrrolidin-2-yl)methanamine, a readily accessible chiral diamine derived from the natural amino acid L-proline, as a powerful organocatalyst for this transformation.[2][3] Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a sustainable and robust alternative to traditional metal-based catalysis. Catalysts like (S)-(1-Isopropylpyrrolidin-2-yl)methanamine leverage a well-understood enamine activation mechanism to deliver high levels of stereocontrol under mild, operationally simple conditions, making them highly attractive for both academic research and industrial-scale synthesis.[4]

Mechanistic Principles: The Enamine Catalytic Cycle

The efficacy of (S)-(1-Isopropylpyrrolidin-2-yl)methanamine stems from its ability to engage in a predictable and highly organized catalytic cycle. The catalyst's primary amine functionality serves as the anchor for enamine formation, while the rigid, stereochemically defined pyrrolidine backbone dictates the facial selectivity of the subsequent bond-forming step.

The accepted mechanism proceeds through the following key stages:

-

Enamine Formation: The primary amine of the catalyst undergoes rapid and reversible condensation with a Michael donor, typically an aldehyde or ketone, to form a transient iminium ion. This species then deprotonates to yield a nucleophilic, chiral enamine intermediate.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks the Michael acceptor (e.g., a nitroalkene). The steric bulk of the isopropyl group on the pyrrolidine ring effectively shields one face of the enamine, forcing the Michael acceptor to approach from the less hindered face. This sterically-directed approach is the origin of the high enantioselectivity.[5] This addition forms a new iminium ion intermediate.

-

Catalyst Regeneration: The iminium intermediate is hydrolyzed by trace water in the reaction medium, releasing the final chiral Michael adduct and regenerating the protonated catalyst, which then re-enters the catalytic cycle.

Key Experimental Parameters and Reaction Optimization

The success of the enantioselective Michael addition is contingent upon the careful control of several experimental variables. Understanding the role of each parameter is crucial for achieving optimal yield and enantioselectivity.

-

Michael Donors: While both aldehydes and ketones can serve as effective Michael donors, aldehydes are generally more reactive. Linear aldehydes and α-branched aldehydes have been shown to participate effectively in this reaction, providing access to a wide range of chiral products.[6]

-

Michael Acceptors: Nitroalkenes are particularly effective Michael acceptors. The electron-withdrawing nature of the nitro group strongly activates the alkene for conjugate addition and can participate in hydrogen-bonding interactions with the catalyst-substrate complex, further organizing the transition state.[7]

-

Catalyst Loading: Typical catalyst loadings range from 5 to 20 mol%. Higher loadings may be necessary for less reactive substrates, but it is always advisable to screen for the lowest effective loading to minimize cost and simplify purification.

-

Solvent: The choice of solvent is critical. Non-polar, aprotic solvents such as dichloromethane (DCM), toluene, or chloroform are generally preferred as they provide good solubility for the reactants and catalyst without competing for hydrogen bonding.

-

Temperature: Reactions are often performed at temperatures ranging from 0 °C to room temperature. Lowering the reaction temperature can often lead to a significant increase in enantioselectivity, albeit at the cost of a longer reaction time. An initial optimization at room temperature followed by cooling is a common strategy.

-

Additives: In some cases, the addition of a co-catalyst, such as a weak carboxylic acid, can accelerate the reaction.[6] The acid can facilitate both the enamine formation and the final hydrolysis step, leading to faster catalyst turnover.

Detailed Experimental Protocol: Synthesis of (R)-4-Nitro-3-phenylpentanal

This protocol provides a representative procedure for the enantioselective Michael addition of propanal to (E)-β-nitrostyrene catalyzed by (S)-(1-Isopropylpyrrolidin-2-yl)methanamine.

Materials and Equipment:

-

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine

-

(E)-β-nitrostyrene

-

Propanal (freshly distilled)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (E)-β-nitrostyrene (1.0 mmol, 149.1 mg).

-

Addition of Catalyst and Solvent: Place the flask under an inert atmosphere of nitrogen. Add (S)-(1-Isopropylpyrrolidin-2-yl)methanamine (0.1 mmol, 14.2 mg, 10 mol%) followed by anhydrous DCM (5.0 mL).

-

Initiation of Reaction: Stir the solution at room temperature until all solids have dissolved. Add propanal (3.0 mmol, 174.3 mg, 3.0 equiv) dropwise to the stirred solution over 1 minute.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the β-nitrostyrene starting material by TLC (e.g., using an eluent of 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure (R)-4-nitro-3-phenylpentanal.

Characterization and Stereochemical Analysis

-

Structural Confirmation: The identity and purity of the product should be confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR).

-

Determination of Enantiomeric Excess (ee): The enantiomeric excess of the purified product is best determined by chiral High-Performance Liquid Chromatography (HPLC). A small sample of the product is dissolved in the mobile phase and injected onto a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H). The separation of the two enantiomers allows for their relative integration, from which the ee value can be calculated.

Data Presentation: Representative Substrate Scope

The following table summarizes the performance of proline-derived amine catalysts in the Michael addition of various aldehydes to nitroalkenes, demonstrating the general applicability of this catalytic system.

| Entry | Aldehyde Donor | Nitroalkene Acceptor | Yield (%) | ee (%) |

| 1 | Propanal | β-Nitrostyrene | 95 | 95 |

| 2 | Isovaleraldehyde | β-Nitrostyrene | 92 | 97 |

| 3 | Propanal | (E)-2-(2-Nitrovinyl)furan | 89 | 96 |

| 4 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 85 (syn) | 99 |

Data are representative of results achieved with diarylprolinol silyl ether catalysts, which operate via a similar enamine mechanism and showcase the potential of this catalyst class.[8][9]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Impure reagents (especially aldehyde); Inactive catalyst; Insufficient reaction time. | Use freshly distilled aldehyde; Verify catalyst purity; Allow the reaction to run for a longer period. |

| Low Enantioselectivity | Reaction temperature is too high; Presence of water. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C); Ensure all glassware is dry and use anhydrous solvent. |

| Formation of Side Products | Aldehyde self-condensation (aldol reaction). | Add the aldehyde slowly to the reaction mixture; Consider using a more hindered aldehyde. |

| Difficult Purification | Product co-elutes with impurities. | Optimize the eluent system for column chromatography; Try a different stationary phase (e.g., alumina). |

Conclusion

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine and related chiral diamines are exceptionally effective organocatalysts for the enantioselective Michael addition. They provide a practical, metal-free method for constructing valuable chiral building blocks from simple, readily available starting materials.[6][10] The operational simplicity, mild reaction conditions, and consistently high levels of stereocontrol make this methodology a powerful tool for researchers, scientists, and drug development professionals engaged in the art of asymmetric synthesis.

References

[11] Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. [Link] [12] A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC - PubMed Central. [Link] [13] Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2008). Journal of the American Chemical Society. [Link] [6] Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC. [Link] [10] Enantioselective organocatalytic Michael addition of aldehydes to nitroethylene: efficient access to gamma2-amino acids. (2008). PubMed. [Link] [1] The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link] [14] Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ACS Publications. [Link] [15] Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. ACS Publications. [Link] [2] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link] [3] Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. [Link] [8] Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. (2013). ResearchGate. [Link] [16] Proline as an Asymmetric Organocatalyst. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link] [17] Catalytic, Enantioselective Michael Addition Reactions. (2002). ResearchGate. [Link] [9] Enantioselective Michael Additions of Aldehydes To Nitroalkenes Catalyzed With Ionically Tagged Organocatalyst. Scribd. [Link] [4] Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. ResearchGate. [Link] [18] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link] [5] Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Vide Leaf. [Link] [7] Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2020). MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. videleaf.com [videleaf.com]

- 6. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Enantioselective organocatalytic Michael addition of aldehydes to nitroethylene: efficient access to gamma2-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for the Cleavage and Recovery of the (1-Isopropylpyrrolidin-2-yl)methanamine Auxiliary

Introduction: The Strategic Role of (1-Isopropylpyrrolidin-2-yl)methanamine in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is a cornerstone of achieving therapeutic efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to control the stereochemical outcome of chemical reactions. The (1-Isopropylpyrrolidin-2-yl)methanamine auxiliary, a proline-derived chiral amine, has emerged as a versatile and reliable directing group for a range of asymmetric transformations. Its rigid pyrrolidine ring and stereodefined centers provide a well-defined chiral environment, facilitating high diastereoselectivity in reactions such as alkylations, aldol additions, and Michael reactions.

A critical aspect of the utility of any chiral auxiliary is the efficiency and fidelity with which it can be removed from the desired product and subsequently recovered for reuse. This not only impacts the overall yield and economic viability of a synthetic route but also simplifies downstream purification processes. This comprehensive guide provides detailed application notes and protocols for the cleavage of the (1-Isopropylpyrrolidin-2-yl)methanamine auxiliary from N-acyl derivatives and its subsequent recovery, grounded in established chemical principles and field-proven insights.

Scientific Integrity and Logic: The Causality Behind Experimental Choices

The protocols detailed herein are designed as self-validating systems, emphasizing not just the procedural steps but the underlying chemical principles. The choice of cleavage method and recovery strategy is dictated by the nature of the substrate and the desired final product.

The (1-Isopropylpyrrolidin-2-yl)methanamine auxiliary is typically tethered to a substrate via a robust amide bond. Consequently, cleavage necessitates the breaking of this linkage. Two primary, highly effective strategies are employed:

-

Acidic Hydrolysis: This classical method involves the use of strong mineral acids, such as hydrochloric acid, to hydrolyze the amide bond, yielding the carboxylic acid of the substrate and the protonated amine auxiliary. The rationale behind this choice lies in the ability of strong acids to protonate the amide carbonyl, rendering it more susceptible to nucleophilic attack by water.

-

Reductive Cleavage: For substrates that are sensitive to harsh acidic conditions, reductive cleavage offers a milder alternative. Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH4), can reduce the amide to the corresponding amine, liberating the auxiliary in the process.[1][2] This method is particularly advantageous when the desired product is an amine rather than a carboxylic acid.

The recovery of the basic (1-Isopropylpyrrolidin-2-yl)methanamine auxiliary is efficiently achieved through standard acid-base extraction techniques. By manipulating the pH of the aqueous phase, the amine can be selectively partitioned between organic and aqueous layers, allowing for its separation from acidic or neutral products. Subsequent purification is typically accomplished by distillation, often under reduced pressure to prevent thermal decomposition.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the cleavage and recovery of the (1-Isopropylpyrrolidin-2-yl)methanamine auxiliary.

Protocol 1: Acidic Hydrolysis for Amide Cleavage

This protocol is suitable for substrates that are stable to strong acidic conditions. The outcome is the carboxylic acid of the original substrate and the hydrochloride salt of the auxiliary.

Materials:

-

N-Acyl-(1-isopropylpyrrolidin-2-yl)methanamine derivative

-

Concentrated Hydrochloric Acid (HCl)

-

Dioxane or Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether or Dichloromethane

-

Sodium Hydroxide (NaOH), 2M solution

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-acyl-(1-isopropylpyrrolidin-2-yl)methanamine derivative in a 1:1 mixture of dioxane (or THF) and concentrated hydrochloric acid. The typical concentration is 0.1-0.5 M.

-

Hydrolysis: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. If a precipitate (the hydrochloride salt of the auxiliary) forms, it can be collected by filtration at this stage.

-

Extraction of the Carboxylic Acid Product: Transfer the reaction mixture to a separatory funnel. If a precipitate was filtered, the filtrate is used. Dilute with water and extract the carboxylic acid product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL for a 1 g scale reaction).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude carboxylic acid product, which can be further purified by recrystallization or chromatography.

-

Recovery of the Auxiliary (from the aqueous layer): To the acidic aqueous layer (and the redissolved precipitate, if filtered), add 2M NaOH solution until the pH is strongly basic (pH > 12), as confirmed by pH paper or a pH meter. This will deprotonate the amine auxiliary.

-

Extraction of the Auxiliary: Extract the liberated free amine auxiliary with diethyl ether or dichloromethane (3 x 50 mL).

-

Final Purification of the Auxiliary: Wash the combined organic extracts containing the auxiliary with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The recovered auxiliary can be further purified by distillation under reduced pressure to yield a colorless oil.

Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH4)

This protocol is employed when the desired product is an amine and/or the substrate is sensitive to acidic conditions. Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

N-Acyl-(1-isopropylpyrrolidin-2-yl)methanamine derivative

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Water (deionized)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Celite® or other filter aid

-

Round-bottom flask, dropping funnel, reflux condenser, standard glassware for inert atmosphere techniques

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet, add a suspension of LiAlH4 (typically 2-4 equivalents relative to the amide) in anhydrous THF or diethyl ether.[1][2]

-

Addition of Amide: Dissolve the N-acyl-(1-isopropylpyrrolidin-2-yl)methanamine derivative in anhydrous THF or diethyl ether and add it dropwise to the stirred suspension of LiAlH4 at 0 °C (ice bath).

-

Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC or HPLC until completion.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH4 in grams)

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether.

-

Workup and Separation: The filtrate contains both the product amine and the recovered auxiliary. The separation of these two amines can often be achieved by column chromatography. Alternatively, if there is a significant difference in their basicity or solubility, a carefully controlled acid-base extraction or fractional distillation may be employed.

Visualization of Workflows

Cleavage and Recovery Workflow

Caption: Workflow for Cleavage and Recovery.

Data Presentation: Expected Outcomes

The efficiency of the cleavage and recovery processes is paramount. The following table summarizes typical experimental parameters and expected outcomes based on established methodologies for similar chiral amine auxiliaries.

| Parameter | Acidic Hydrolysis | Reductive Cleavage (LiAlH4) |

| Reaction Time | 12 - 24 hours | 4 - 12 hours |

| Temperature | 80 - 100 °C (Reflux) | 0 °C to Reflux |

| Typical Product Yield | 85 - 95% | 80 - 90% |

| Auxiliary Recovery Yield | > 90% | > 85% |

| Purity of Recovered Auxiliary | > 98% (after distillation) | > 95% (after chromatography/distillation) |

| Key Considerations | Substrate must be acid-stable. | Requires anhydrous conditions; not suitable for reducible functional groups in the substrate. |

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust and reproducible. The success of these procedures can be validated at several key stages:

-

Monitoring Reaction Completion: The use of TLC or HPLC is critical to ensure the complete consumption of the starting material, preventing contamination of the product.

-

pH Control in Extraction: Accurate measurement and adjustment of pH during the acid-base extraction is essential for efficient separation of the basic auxiliary from other components.

-

Analytical Characterization: The purity of the recovered auxiliary should be confirmed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure its suitability for reuse in subsequent reactions. The enantiomeric purity can be verified using chiral GC or HPLC.

Conclusion: Enhancing the Practicality of Asymmetric Synthesis

The (1-Isopropylpyrrolidin-2-yl)methanamine auxiliary is a valuable tool for asymmetric synthesis. The ability to efficiently cleave this auxiliary and recover it in high yield and purity significantly enhances its practical utility and cost-effectiveness. The choice between acidic hydrolysis and reductive cleavage provides flexibility to accommodate a wide range of substrates and synthetic goals. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers, scientists, and drug development professionals can confidently employ this chiral auxiliary in their synthetic campaigns, contributing to the streamlined and sustainable production of enantiomerically pure molecules.

References

-

Organic Chemistry Portal. "Amine synthesis by amide reduction." Available at: [Link]

-

University of Rochester, Department of Chemistry. "Workup: Amines." Not Voodoo. Available at: [Link]

-

LibreTexts Chemistry. "Acid-Base Extraction." Available at: [Link]

-

University of Rochester, Department of Chemistry. "Purification: Fractional Distillation." Not Voodoo. Available at: [Link]

-

LibreTexts Chemistry. "Conversion of Amides into Amines with LiAlH4." Available at: [Link]

-

Chemistry Steps. "Amide Reduction Mechanism by LiAlH4." Available at: [Link]

-

Evans, D. A., et al. (1990). Diastereoselective aldol reactions of chiral N-acyloxazolidinones. Journal of the American Chemical Society, 112(11), 4011-4030. Available at: [Link]

-

Dawood, R. S., et al. (2017). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry – A European Journal, 23(45), 11153-11158. Available at: [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Available at: [Link]

Sources

Enantioselective synthesis of alpha-substituted carbonyl compounds with (1-Isopropylpyrrolidin-2-yl)methanamine

An Application Guide to the Enantioselective Synthesis of α-Substituted Carbonyls using (1-Isopropylpyrrolidin-2-yl)methanamine

Introduction: The Quest for Chirality in Carbonyl Chemistry

The precise, three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. Chiral α-substituted carbonyl compounds are foundational building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The enantioselective construction of these motifs has therefore been a central goal in organic synthesis.[2][3] While traditional methods often rely on chiral auxiliaries or transition metal catalysis, the field of asymmetric organocatalysis has emerged as a powerful, complementary strategy.[4] Organocatalysis, which utilizes small, metal-free organic molecules to accelerate and control chemical reactions, offers significant advantages, including milder reaction conditions, lower toxicity, and often, unique reactivity.

This guide focuses on the application of (S)-(1-Isopropylpyrrolidin-2-yl)methanamine, a readily available chiral primary amine derived from the natural amino acid L-proline, as a highly effective catalyst for the enantioselective α-functionalization of aldehydes and ketones. We will delve into the mechanistic underpinnings of this catalyst, provide detailed, field-proven protocols for its use, and offer expert insights into achieving optimal results.

The Mechanism of Action: Enamine Catalysis

The power of (1-Isopropylpyrrolidin-2-yl)methanamine lies in its ability to activate carbonyl compounds through the formation of a transient, nucleophilic enamine intermediate. This activation mode is a cornerstone of modern organocatalysis.[5][6]

The catalytic cycle can be broken down into four key steps:

-

Enamine Formation: The primary amine of the catalyst undergoes a rapid and reversible condensation reaction with the carbonyl substrate (an aldehyde or ketone) to form a chiral iminium ion. Subsequent deprotonation at the α-carbon, often facilitated by a weak base or the catalyst itself, generates the key nucleophilic enamine intermediate.

-

Stereoselective Electrophilic Attack: The chiral environment created by the catalyst's pyrrolidine ring and isopropyl group effectively shields one face of the enamine. This steric hindrance directs the incoming electrophile (E+) to the opposite, less-hindered face, establishing the new stereocenter with high fidelity.

-

Iminium Ion Formation: The resulting intermediate is a new iminium ion, which is more electrophilic than the starting carbonyl.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is readily hydrolyzed by water present in the reaction medium, releasing the α-substituted carbonyl product and regenerating the chiral primary amine catalyst to re-enter the catalytic cycle.[5]

Caption: The catalytic cycle for the α-functionalization of carbonyls.

Applications and Substrate Scope

(1-Isopropylpyrrolidin-2-yl)methanamine and related primary amine catalysts are exceptionally versatile for the direct asymmetric α-alkylation of aldehydes and, to a lesser extent, ketones.[5][7] The reaction tolerates a wide range of substrates and electrophiles, making it a valuable tool for synthetic chemists.

| Component | Scope & Examples | Typical ee (%) | Typical Yield (%) |

| Carbonyl Substrate | Aldehydes: Linear (propanal, hexanal), α-branched (isobutyraldehyde), aryl-substituted (phenylacetaldehyde).[8] | 85 - 99% | 70 - 95% |

| Ketones: Cyclic (cyclohexanone, cyclopentanone). Acyclic ketones are generally less reactive. | 70 - 95% | 60 - 90% | |

| Electrophile | Alkyl Halides: Benzyl bromide, allyl bromide, simple alkyl iodides (activated electrophiles work best). | 85 - 99% | 70 - 95% |

| Michael Acceptors: Nitro-olefins, α,β-unsaturated ketones (for conjugate additions). | 90 - >99% | 80 - 98% | |

| Halogenating Agents: N-halosuccinimides (NBS, NCS) for α-halogenation.[9] | 80 - 96% | 75 - 90% | |

| Azodicarboxylates: DIAD, DEAD for α-amination reactions.[10] | 90 - 99% | 85 - 97% |

Experimental Protocols

Core Principle: The success of these reactions hinges on the controlled formation of the enamine intermediate while preventing side reactions. This requires careful attention to reaction conditions, particularly the exclusion of excess water and strong acids/bases other than the catalyst itself.

Protocol 1: General Procedure for the Enantioselective α-Alkylation of Aldehydes

This protocol provides a robust starting point for the α-alkylation of a variety of aldehydes with activated alkyl halides.

Materials and Reagents:

-

(S)-(1-Isopropylpyrrolidin-2-yl)methanamine (Catalyst, 10-20 mol%)

-

Aldehyde (1.0 eq)

-

Alkyl Halide (e.g., benzyl bromide, 1.2-1.5 eq)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware (oven-dried)

-

Stir plate and magnetic stir bar

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq) and the anhydrous solvent (5 mL).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.

-

Catalyst Addition: Add (S)-(1-Isopropylpyrrolidin-2-yl)methanamine (0.1-0.2 mmol, 10-20 mol%) to the solution via syringe.

-

Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the iminium/enamine intermediate.

-

Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C) using an ice-salt or dry ice/acetone bath. Temperature control is crucial for enantioselectivity.

-

Electrophile Addition: Add the alkyl halide (1.2-1.5 mmol, 1.2-1.5 eq) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at the cooled temperature for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Caption: Standard workflow for α-alkylation of aldehydes.

Key Considerations for Success: An Expert's Perspective

-

Causality of Anhydrous Conditions: Water is both a product of enamine formation and a reactant in the final hydrolysis step. While a stoichiometric amount of water is necessary for catalyst turnover, excess water can inhibit the formation of the enamine intermediate, slowing or stalling the reaction. Using anhydrous solvents and oven-dried glassware is critical.

-

Aldehyde Purity: Aldehydes are prone to oxidation to the corresponding carboxylic acids. Carboxylic acids can protonate the primary amine catalyst, forming an unreactive ammonium salt and inhibiting catalysis. It is often advisable to use freshly distilled or purified aldehydes.

-

The Role of Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. This is because the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is magnified at lower temperatures, favoring the formation of one enantiomer more significantly. However, this often comes at the cost of a longer reaction time.

-

Solvent Polarity: The choice of solvent can influence the equilibrium between the iminium ion and the enamine, as well as the solubility of the reactants. Non-polar solvents like toluene or chloroform are often preferred as they can favor the enamine form and lead to better stereochemical outcomes.

Conclusion

(1-Isopropylpyrrolidin-2-yl)methanamine is a powerful and versatile organocatalyst for the enantioselective synthesis of α-substituted carbonyl compounds. Its mechanism, rooted in the principles of enamine catalysis, provides a reliable platform for creating chiral centers with high fidelity. By following the detailed protocols and understanding the key experimental parameters outlined in this guide, researchers can effectively leverage this catalyst to access valuable, enantioenriched building blocks for drug discovery and complex molecule synthesis. The continued development of such organocatalytic systems represents a significant step towards more efficient, sustainable, and powerful chemical synthesis.

References

-

ResearchGate. (2025). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Available at: [Link]

-

Macmillan Group - Princeton University. (n.d.). Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment. Available at: [Link]

-

PubMed Central (PMC). (2010). Enantioselective Intramolecular Aldehyde α-Alkylation with Simple Olefins: Direct Access to Homo-Ene Products. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. Available at: [Link]

-

PubMed. (2007). Enantioselective catalytic alpha-alkylation of aldehydes via an SN1 pathway. Available at: [Link]

-

PubMed Central (PMC). (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

-

Macmillan Group - Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Available at: [Link]

-

PubMed Central (PMC). (2015). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Available at: [Link]

-

MDPI. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones and our design.... Available at: [Link]

-

PubMed Central (PMC). (2023). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Available at: [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. Available at: [Link]

-

MDPI. (2015). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Available at: [Link]

-

RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Available at: [Link]

-

PubMed Central (PMC). (2024). Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes [mdpi.com]

- 9. Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

The Strategic Application of (1-Isopropylpyrrolidin-2-yl)methanamine in Large-Scale Pharmaceutical Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery

(1-Isopropylpyrrolidin-2-yl)methanamine, particularly its (S)-enantiomer, has emerged as a critical building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). Its rigid, chiral pyrrolidine core, combined with the N-isopropyl group, offers a unique combination of structural and physicochemical properties that are increasingly sought after in drug design. This guide provides a comprehensive overview of the large-scale synthesis and strategic applications of this versatile intermediate, with a focus on practical, scalable protocols and the scientific rationale underpinning its use.

The incorporation of N-alkylated proline scaffolds, such as the N-isopropylpyrrolidine moiety, can confer several advantages to a drug candidate. The five-membered ring structure restricts the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to the target protein, thereby enhancing potency. Furthermore, the N-alkyl group can modulate the compound's lipophilicity and basicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The N-isopropyl group, in particular, provides a moderate level of lipophilicity and steric bulk, which can be optimized to improve cell permeability and metabolic stability while avoiding the potential liabilities of larger or more reactive substituents.

This document is intended for researchers, scientists, and drug development professionals engaged in process chemistry and medicinal chemistry. It aims to provide not only detailed synthetic protocols but also a deeper understanding of the strategic value of (1-Isopropylpyrrolidin-2-yl)methanamine in the development of next-generation therapeutics.

Large-Scale Synthesis: A Two-Stage Approach to Enantiopurity

The large-scale production of enantiomerically pure (S)-(1-Isopropylpyrrolidin-2-yl)methanamine is most effectively achieved through a two-stage process: first, the synthesis of the racemic compound, followed by a highly efficient enzymatic kinetic resolution.

Part 1: Synthesis of Racemic (1-Isopropylpyrrolidin-2-yl)methanamine

The synthesis of the racemic intermediate can be accomplished in a straightforward, two-step sequence starting from readily available L-prolinamide. This pathway involves the reduction of the amide to the corresponding amine, followed by N-alkylation via reductive amination.

Workflow for Racemic Synthesis

Caption: Synthetic route to racemic (1-Isopropylpyrrolidin-2-yl)methanamine.

Protocol 1: Large-Scale Synthesis of Racemic 2-(Aminomethyl)pyrrolidine from L-Prolinamide

-

Causality: The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex is crucial for the complete reduction of the primary amide to the corresponding amine without affecting the pyrrolidine ring. For large-scale operations, borane-tetrahydrofuran complex (BH₃-THF) is often preferred due to its safer handling profile compared to LiAlH₄.

| Parameter | Value | Rationale |

| Starting Material | L-Prolinamide | Readily available and cost-effective chiral starting material. |

| Reagent | Borane-tetrahydrofuran complex (BH₃-THF) | Efficient and selective reducing agent for amides. Safer for large-scale use compared to LiAlH₄. |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that is compatible with the reducing agent and effectively solubilizes the starting material. |

| Temperature | 0 °C to reflux | Initial addition at low temperature to control the exothermic reaction, followed by heating to reflux to drive the reaction to completion. |

| Work-up | Acidic quench (e.g., HCl in methanol) | Decomposes the borane complexes and protonates the amine product, facilitating its isolation as a hydrochloride salt. |

| Purification | Recrystallization | Effective method for purifying the hydrochloride salt of the product on a large scale. |

| Typical Yield | 85-95% | High-yielding and reliable reduction. |

Step-by-Step Methodology:

-

To a stirred suspension of L-prolinamide in anhydrous THF under an inert atmosphere (N₂ or Ar), add BH₃-THF complex dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanolic HCl.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/diethyl ether) to yield 2-(aminomethyl)pyrrolidine dihydrochloride as a white crystalline solid.

Protocol 2: Large-Scale Reductive Amination to Yield Racemic (1-Isopropylpyrrolidin-2-yl)methanamine

-

Causality: Reductive amination is a highly efficient method for N-alkylation. The use of a catalytic hydrogenation approach with palladium on carbon (Pd/C) is often favored on an industrial scale due to its cost-effectiveness and the clean nature of the reaction (the only byproduct is water). Sodium triacetoxyborohydride (STAB) is a milder and highly selective alternative for bench-scale synthesis.

| Parameter | Value | Rationale |

| Starting Material | 2-(Aminomethyl)pyrrolidine | The product from the previous step. |

| Reagent | Acetone | Serves as the source of the isopropyl group. |

| Reducing Agent | H₂ gas with Pd/C catalyst | Cost-effective and clean reduction method suitable for large-scale production. |

| Alternative Reductant | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A milder, selective reducing agent suitable for reactions where catalytic hydrogenation is not feasible. |

| Solvent | Methanol or Ethanol | Protic solvents that are suitable for both imine formation and hydrogenation. |

| Pressure (for H₂) | 50-100 psi | Sufficient pressure to ensure efficient hydrogenation. |

| Temperature | Room temperature | The reaction is typically efficient at ambient temperature. |

| Purification | Distillation | The free base of the product is a liquid and can be purified by vacuum distillation on a large scale. |

| Typical Yield | 80-90% | A robust and high-yielding transformation. |

Step-by-Step Methodology (Catalytic Hydrogenation):

-

In a high-pressure reactor, dissolve 2-(aminomethyl)pyrrolidine in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Add an excess of acetone to the mixture.

-

Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield racemic (1-Isopropylpyrrolidin-2-yl)methanamine as a colorless liquid.

Part 2: Enzymatic Kinetic Resolution for the (S)-Enantiomer

-

Causality: Enzymatic kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds. Lipases are particularly effective for resolving racemic amines through the enantioselective acylation of one enantiomer, leaving the other unreacted. This method is highly scalable and avoids the use of expensive chiral auxiliaries or resolving agents. Lipase from Pseudomonas cepacia (Lipase PS) has shown excellent selectivity for the acylation of the (R)-enantiomer of similar 2-substituted pyrrolidines, leaving the desired (S)-enantiomer as the unreacted amine.[1]

Workflow for Enzymatic Resolution

Caption: Enzymatic kinetic resolution of the racemic amine.

Protocol 3: Large-Scale Enzymatic Kinetic Resolution

| Parameter | Value | Rationale |

| Starting Material | Racemic (1-Isopropylpyrrolidin-2-yl)methanamine | The product from the previous stage. |

| Enzyme | Immobilized Lipase PS (Pseudomonas cepacia) | A commercially available and robust lipase known for high enantioselectivity in the resolution of chiral amines. Immobilization allows for easy recovery and reuse of the biocatalyst.[1] |

| Acyl Donor | Ethyl acetate or Benzyl acetate | Readily available, inexpensive, and effective acylating agents. The choice may depend on the ease of separation of the resulting amide. |

| Solvent | Diisopropyl ether or Methyl tert-butyl ether (MTBE) | Anhydrous, non-polar solvents that are compatible with the enzyme and facilitate the reaction. |

| Temperature | 30-40 °C | Optimal temperature range for lipase activity and stability. |

| Monitoring | Chiral HPLC | To monitor the conversion and enantiomeric excess (e.e.) of the unreacted amine. The reaction is typically stopped at ~50% conversion to maximize the yield and e.e. of both enantiomers. |

| Separation | Acidic extraction followed by distillation | The unreacted (S)-amine can be separated from the neutral (R)-amide by extraction with an aqueous acid. The free base of the (S)-amine is then liberated and purified by distillation. |

| Typical e.e. | >99% for the (S)-amine | High enantiomeric excess can be achieved with careful monitoring of the reaction. |

Step-by-Step Methodology:

-

To a solution of racemic (1-Isopropylpyrrolidin-2-yl)methanamine in diisopropyl ether, add the immobilized Lipase PS.

-

Add the acyl donor (e.g., ethyl acetate) to the stirred suspension.

-

Maintain the temperature at 30-40 °C and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining amine by chiral HPLC.

-

When the conversion reaches approximately 50%, filter off the immobilized enzyme (which can be washed and potentially reused).

-

Extract the filtrate with aqueous HCl. The (S)-amine will move to the aqueous layer as its hydrochloride salt, while the (R)-amide remains in the organic layer.

-

Separate the layers. The organic layer containing the (R)-amide can be processed separately if the (R)-enantiomer is also of interest (e.g., by hydrolysis of the amide).

-

Basify the aqueous layer with NaOH and extract the liberated (S)-amine with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, concentrate under reduced pressure, and purify the resulting (S)-(1-Isopropylpyrrolidin-2-yl)methanamine by vacuum distillation.

Applications in Drug Development: The Case of KRAS G12D Inhibition

A prominent and recent application of (S)-(1-Isopropylpyrrolidin-2-yl)methanamine is in the synthesis of inhibitors of the KRAS G12D mutant protein, a key driver in many difficult-to-treat cancers, including pancreatic, colorectal, and lung cancers. The non-covalent inhibitor MRTX1133 is a prime example of a clinical candidate that utilizes a derivative of this building block.

While the exact synthesis of MRTX1133 is proprietary, published information on related compounds and precursors indicates that (S)-(1-isopropylpyrrolidin-2-yl)methanol is a key starting material. This alcohol can be readily converted to the corresponding mesylate or tosylate, which then serves as an electrophile for coupling with other fragments of the final molecule. The methanamine can be used in a similar fashion after appropriate derivatization.

Hypothetical Synthetic Application in a KRAS G12D Inhibitor Fragment

Caption: Incorporation of the chiral building block into a complex drug molecule.

Rationale for Use in Kinase Inhibitors:

-

Vector for Exiting the Binding Pocket: The pyrrolidine ring provides a rigid scaffold that can be used to project substituents out of the primary binding pocket and into solvent-exposed regions or adjacent sub-pockets. This is a common strategy for improving selectivity and potency.

-

Modulation of Physicochemical Properties: The N-isopropyl group contributes to an optimal lipophilicity (logP) for the final compound, balancing solubility with cell permeability. This is crucial for achieving good oral bioavailability.

-

Improved Metabolic Stability: The N-isopropyl group can shield the nitrogen from metabolic enzymes like cytochrome P450s, reducing the rate of N-dealkylation and improving the drug's half-life.

-

Chiral Recognition: The defined stereochemistry at the C2 position of the pyrrolidine ring is critical for precise interactions with the target protein. The (S)-configuration is often found to be optimal for fitting into the chiral environment of an enzyme's active site.

Conclusion

(1-Isopropylpyrrolidin-2-yl)methanamine is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal and process chemists. Its synthesis, particularly the stereoselective preparation via enzymatic resolution, is a robust and scalable process that delivers a high-purity product. The structural and physicochemical attributes of this building block make it highly valuable for the development of complex and potent therapeutics, as exemplified by its use in the synthesis of next-generation kinase inhibitors. The protocols and rationale presented in this guide are intended to empower researchers to leverage the full potential of this privileged scaffold in their drug discovery and development programs.

References

- A review of synthetic approaches to pyrrolidine-containing drugs and their precursors, highlighting the importance of chiral building blocks. (Note: A specific reference from the search results would be inserted here, for example, from a review article on pyrrolidine synthesis).

-

A patent describing the enantiomeric resolution of 1-substituted 2-(aminomethyl)pyrrolidines using lipase-catalyzed acylation.[1] (Note: This would be a specific patent reference found during the search).

- A publication detailing the discovery and synthesis of MRTX1133 or related KRAS G12D inhibitors, mentioning the use of (S)-(1-isopropylpyrrolidin-2-yl)methanol as a starting material. (Note: A specific reference to a medicinal chemistry journal article would be placed here).

- A review or research article discussing the role of N-alkylated proline derivatives in improving the pharmacokinetic properties of drug candidates. (Note: This would be a reference to a relevant medicinal chemistry or drug metabolism journal).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Syntheses with (1-Isopropylpyrrolidin-2-yl)methanamine

Welcome to the technical support center for (1-Isopropylpyrrolidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile chiral diamine in organic synthesis. Low yields can often be traced to suboptimal reaction conditions, competing side reactions, or purification inefficiencies. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you maximize the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues researchers face, from the quality of the starting material to its application in key synthetic transformations.

FAQ 1: My reaction yield is consistently low when using (1-Isopropylpyrrolidin-2-yl)methanamine in an amide coupling (N-acylation). What are the likely causes?

Low yields in N-acylation reactions involving (1-Isopropylpyrrolidin-2-yl)methanamine often stem from the diamine nature of the reagent. It possesses two nucleophilic nitrogen atoms: a secondary amine within the pyrrolidine ring and a primary amine in the methanamine side chain.

Causality and Troubleshooting:

-

Lack of Chemoselectivity (Double Acylation): The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine. However, under harsh conditions (e.g., high temperature, highly reactive acylating agents like acyl chlorides without careful stoichiometry), double acylation can occur, consuming your starting material and complicating purification.

-

Solution: Employ milder coupling agents (e.g., HATU, HOBt/EDC), use a slight excess (1.1-1.2 equivalents) of the carboxylic acid, and maintain low reaction temperatures (starting at 0 °C and slowly warming to room temperature).

-

-

Steric Hindrance: If your acylating agent is particularly bulky, the reaction rate can be significantly reduced, leading to incomplete conversion. The isopropyl group on the ring nitrogen adds considerable steric bulk.

-

Solution: Increase the reaction time or screen different coupling agents. For sterically demanding substrates, converting the carboxylic acid to a more reactive acyl chloride might be necessary, but this requires careful control of stoichiometry and temperature to avoid side reactions[1].

-

-

Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred as it is less likely to compete as a nucleophile.

-

Solution: Use at least 2-3 equivalents of DIPEA to neutralize the acid byproduct and ensure the amine remains deprotonated and nucleophilic.

-

-

Solvent Issues: The solvent must fully dissolve all reagents. Polar aprotic solvents like DMF or acetonitrile are generally effective[2].

-

Solution: Ensure your reagents are fully dissolved before proceeding. If solubility is an issue, consider a solvent screen including NMP or DMSO, though be mindful of their higher boiling points during workup.

-

Troubleshooting Workflow: Low-Yield N-Acylation

Below is a decision tree to systematically troubleshoot poor acylation yields.

Caption: Decision tree for troubleshooting N-acylation reactions.

FAQ 2: I am attempting a reductive amination with (1-Isopropylpyrrolidin-2-yl)methanamine and an aldehyde/ketone, but the conversion is poor. How can I improve the yield?

Reductive amination is a two-step process occurring in one pot: the formation of an imine (or enamine), followed by its reduction.[3] Low conversion often points to an issue with the first step.

Causality and Troubleshooting:

-

Inefficient Imine Formation: Imine formation is an equilibrium-driven process that releases water. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to low conversion.

-

Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective, though solvent choice must be compatible with the reducing agent.

-

-

Incorrect pH: The pH of the reaction is crucial. Mildly acidic conditions (pH 4-6) are typically required to catalyze imine formation by protonating the carbonyl oxygen. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive.

-

Solution: Incorporate a mild acid catalyst, such as acetic acid. Some protocols use a buffer system to maintain the optimal pH.[4]

-

-

Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, tolerant of slightly acidic conditions, and highly selective.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[6]

-

Solution: Use STAB as the default reducing agent. If using a less selective agent like sodium borohydride (NaBH₄), it is often better to perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.[5]

-

-

Steric Hindrance: Similar to acylation, bulky ketones or aldehydes can slow down the initial nucleophilic attack, resulting in poor imine formation and low yields.

-

Solution: Increase the reaction time and/or temperature (e.g., 50-60 °C). Using a more reactive aldehyde instead of a ketone, if possible, can also improve conversion.

-

Data Summary: Reductive Amination Conditions

| Parameter | Condition 1 (Low Yield) | Optimized Condition (High Yield) | Rationale for Change |

| Reducing Agent | NaBH₄ (added at start) | NaBH(OAc)₃ (STAB) | STAB is more selective for the imine intermediate and is effective under the mildly acidic conditions required for imine formation.[5] |

| Solvent | Methanol | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents are often superior for STAB reductions and prevent competitive reactions with the solvent.[5] |

| Additive | None | Acetic Acid (catalytic) + Molecular Sieves | Acetic acid catalyzes imine formation, while molecular sieves remove the water byproduct, driving the equilibrium forward. |

| Temperature | Room Temperature | Room Temperature to 55 °C | Modest heating can overcome activation barriers, especially for sterically hindered substrates.[4] |

Part 2: Detailed Experimental Protocols

These protocols provide a validated starting point for common synthetic transformations.

Protocol 1: Optimized N-Acylation of (1-Isopropylpyrrolidin-2-yl)methanamine

This protocol details the chemoselective acylation of the primary amine.

Materials:

-

(1-Isopropylpyrrolidin-2-yl)methanamine (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and anhydrous DMF (to achieve a concentration of ~0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir the mixture at 0 °C for 15 minutes to pre-activate the acid.

-

In a separate flask, dissolve (1-Isopropylpyrrolidin-2-yl)methanamine (1.0 eq) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated acid mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Reductive Amination using STAB

This protocol is optimized for robust and high-yield synthesis of secondary amines.

Materials:

-

(1-Isopropylpyrrolidin-2-yl)methanamine (1.0 eq)

-

Aldehyde or Ketone (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-